Fluorometholone vs. Dexamethasone: Intraocular Pressure Elevation After Six Weeks of Treatment
In a comparative clinical study, topical fluorometholone 0.1% demonstrated a statistically significant lower increase in intraocular pressure (IOP) compared to dexamethasone after six weeks of treatment [1]. This lower propensity for IOP elevation is a primary driver for selecting fluorometholone in patients where steroid-induced ocular hypertension is a clinical concern .
| Evidence Dimension | Mean change in intraocular pressure (IOP) |
|---|---|
| Target Compound Data | 3 mmHg increase |
| Comparator Or Baseline | Dexamethasone: 9 mmHg increase |
| Quantified Difference | 6 mmHg lower IOP increase with fluorometholone (statistically significant difference, p<0.05) |
| Conditions | Six-week topical treatment duration; ophthalmic suspension formulation |
Why This Matters
A 6 mmHg differential in IOP elevation is clinically significant for avoiding steroid-induced glaucoma, particularly in patients requiring extended anti-inflammatory therapy or those with pre-existing glaucoma risk factors.
- [1] RxReasoner. FML Eye Drops Pharmacodynamic Properties: Comparative IOP Study Data from MHRA. 2017. View Source
